molecular formula C17H20O5 B8414250 (3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol

(3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol

Cat. No. B8414250
M. Wt: 304.34 g/mol
InChI Key: CTISBFSGYTVNIP-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

A solution of 28 (304 mg, 1 mmol) in EtOAc (20 mL) was hydrogenated at 60 psi in the presence of 10% Pd-C (60 mg) for 12 h. The solution was filtered, and solvents were evaporated. The crude product was purified by crystallization from EtOAc and hexane (183 mg, 60%); mp 66°-67° C.; 1H NMR (CDCl3, 200 MHz) δ7.12 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H), 6.39 (s, 2H), 3.87 (s, 2H), 3.82 (s, 3H), 3.81 (s, 6H), 3.79 (s, 3H); CIMS (isobutane) m/e 289 (MH+, 100). Anal. (C17H20O4) C, H.
Name
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[C:14]([O:19][CH3:20])=[C:13]([O:21][CH3:22])[CH:12]=2)O)=[CH:5][CH:4]=1>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:11]2[CH:12]=[C:13]([O:21][CH3:22])[C:14]([O:19][CH3:20])=[C:15]([O:17][CH3:18])[CH:16]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
304 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(O)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
solvents were evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by crystallization from EtOAc and hexane (183 mg, 60%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CC1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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